molecular formula C9H10N2OS B2547759 1H-Benzimidazole-6-methanol, 2-(methylthio)- CAS No. 1022158-49-1

1H-Benzimidazole-6-methanol, 2-(methylthio)-

Cat. No.: B2547759
CAS No.: 1022158-49-1
M. Wt: 194.25
InChI Key: CSOSJRUOPQALPG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a benzimidazole derivative characterized by a methanol (-CH2OH) substituent at position 6 and a methylthio (-SCH3) group at position 2.

Properties

IUPAC Name

(2-methylsulfanyl-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOSJRUOPQALPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-49-1
Record name [2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-methanol, 2-(methylthio)- typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzimidazole ring and the thiol group, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-methanol, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1H-benzimidazole derivatives is crucial for developing compounds with enhanced biological activities. Recent studies have highlighted various synthetic routes that involve the modification of the benzimidazole scaffold. For instance, a series of 1-methyl-2-(methylthio)-1H-benzimidazole derivatives were synthesized through N- and S-methylation processes, leading to compounds that exhibited significant antibacterial and antifungal properties .

Table 1: Synthetic Routes for 1H-Benzimidazole Derivatives

MethodologyDescriptionReferences
N-MethylationTreatment with iodomethane and potassium carbonate to yield methylated derivatives.
Carbon Disulfide ReactionUtilization of carbon disulfide for initial compound formation followed by methylation.
Hybridization ApproachesMolecular simplification and hybridization to create new benzimidazole derivatives.

Antibacterial Activity

Compounds derived from 1H-benzimidazole-6-methanol, 2-(methylthio)- have shown promising antibacterial properties. For example, certain derivatives demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating strong antibacterial activity . The introduction of thiomethyl groups has been linked to enhanced interaction with bacterial cell membranes.

Antifungal Properties

In addition to antibacterial effects, several derivatives have been assessed for antifungal activity. Compounds containing the benzimidazole ring system exhibited significant activity against various fungal strains, suggesting their potential as antifungal agents .

Anticancer Potential

Recent research has also focused on the anticancer properties of benzimidazole derivatives. A series of metal complexes derived from benzimidazole have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results in inhibiting tumor growth . Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents in cancer treatment.

Case Studies

  • Antitubercular Activity : A study synthesized a series of 2-(benzylthio)-1H-benzimidazoles that were evaluated as inhibitors of Mycobacterium tuberculosis. The lead compounds showed MIC values as low as 3.8 µM against multidrug-resistant strains, highlighting their potential for developing new anti-tuberculosis therapies .
  • Anti-inflammatory Effects : Benzimidazole derivatives were also tested for anti-inflammatory activities, with some compounds exhibiting significant inhibition of inflammatory markers such as COX-2 and TNF-α in vitro . This suggests that these compounds may serve dual roles in treating infections and inflammation.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-methanol, 2-(methylthio)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Positions and Functional Groups

The position and nature of substituents critically influence benzimidazole properties:

  • 1H-Benzimidazole-6-methanol, 2-(methylthio)-: Position 6: Methanol (-CH2OH) increases polarity and hydrogen-bonding capacity. Position 2: Methylthio (-SCH3) provides moderate electron-donating effects, stabilizing the aromatic system.
  • 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a) : Position 1: Methyl (-CH3) reduces steric hindrance compared to bulkier groups. Position 2: Methylthio (-SCH3) aligns with the target compound, suggesting similar electronic effects. Lacks the hydrophilic methanol group, likely reducing aqueous solubility.
  • 1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile (6) : Position 1: Benzyl (-CH2C6H5) introduces steric bulk and lipophilicity. Position 5: Carbonitrile (-CN) is electron-withdrawing, altering ring electronics compared to methanol.

Physicochemical Properties

  • 1H-Benzimidazole-6-methanol, 2-(methylthio)-: Predicted higher water solubility due to the methanol group. Potential for intramolecular hydrogen bonding between -OH and the imidazole nitrogen.
  • 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a): Crystallizes from ethanol , indicating moderate polarity. Methyl groups at positions 1 and 2 enhance lipophilicity.
  • 1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile (6) :

    • Purified as a brown oil , suggesting low crystallinity and high lipophilicity due to benzyl and nitrile groups.

Biological Activity

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structure of benzimidazole allows for various substitutions that can enhance biological activity. The compound in focus, 1H-Benzimidazole-6-methanol, 2-(methylthio)-, is part of this extensive family and exhibits significant therapeutic potential.

The biological activity of 1H-Benzimidazole-6-methanol, 2-(methylthio)- is largely attributed to its interaction with various biological targets:

  • Kinase Inhibition : It has been noted that compounds within the benzimidazole family often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, certain benzimidazole derivatives have shown inhibitory effects on the V600EBRAF kinase, which is implicated in several cancers .
  • Antimicrobial Activity : The compound displays promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth at specific minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Biological Activity Data

The following table summarizes key biological activities associated with 1H-Benzimidazole-6-methanol, 2-(methylthio)- and related compounds:

Activity Target Organism/Cell Line Effect Reference
AnticancerVarious cancer cell linesGrowth inhibition
AntimicrobialStaphylococcus aureusMIC = 50 μg/ml
AntimicrobialEscherichia coliMIC = 100 μg/ml
AntifungalCandida albicansMIC = 250 μg/ml

Case Studies and Research Findings

  • Anticancer Properties : Research has indicated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the anticancer effects of several benzimidazole analogues and found that compounds with specific substitutions showed enhanced activity against breast and lung cancer cells .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of different benzimidazole derivatives, 1H-Benzimidazole-6-methanol, 2-(methylthio)- was found to have notable effects against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its binding affinity to bacterial targets .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the methylthio position significantly influence the biological activity of benzimidazole derivatives. Compounds with electron-donating groups showed increased potency against various pathogens compared to their electron-withdrawing counterparts .

Q & A

Q. What are the standard synthetic routes for 1H-benzimidazole-6-methanol, 2-(methylthio)-, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted benzene-1,2-diamines with carboxylic acid derivatives. For example, polyphosphoric acid (PPA) is used as a cyclizing agent under reflux to form the benzimidazole core . To introduce the methylthio group, thiolation reagents like Lawesson’s reagent or methyl disulfide may be employed. In Yadav et al. (2017), 2-(methylthio) groups were incorporated via nucleophilic substitution at the 2-position of benzimidazole using methylthiolate salts . Key variables affecting yield include:
  • Temperature : Higher temperatures (>100°C) improve cyclization but may degrade sensitive substituents.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst : PPA or Eaton’s reagent improves cyclization efficiency compared to HCl .

Q. How is 1H-benzimidazole-6-methanol, 2-(methylthio)- characterized structurally?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • NMR : 1H^1H-NMR detects methanol (-CH2_2OH) protons at δ ~4.5–5.0 ppm, while methylthio (-SCH3_3) appears as a singlet at δ ~2.5 ppm .
  • ESI-MS : Accurate mass spectrometry (e.g., m/z 235.05 for C9_9H10_{10}N2_2OS) confirms molecular ion peaks .
  • FTIR : Broad O-H stretches (~3200–3500 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}) validate functional groups .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodological Answer :
  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC50_{50} values calculated .
  • Antimicrobial screening : Disk diffusion or microdilution methods for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • DNA interaction studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove binding .

Advanced Research Questions

Q. How do substitutions at the 6-methanol position affect the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Hydrophilicity : Methanol groups enhance solubility but reduce membrane permeability. Acetylation (-OAc) or alkylation (-OR) can balance this .
  • Antiparasitic activity : 2-(Methylthio) derivatives show selective giardicidal activity (IC50_{50} < 5 μM) due to thioether-mediated redox interference .
  • Anticancer potency : Fluorine or nitro substituents at the 5-position improve cytotoxicity (e.g., IC50_{50} = 8.2 μM in MCF-7 vs. 23.4 μM for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies arise from:
  • Assay conditions : Serum content, incubation time, and cell passage number affect results. Standardize protocols per CLSI guidelines .
  • Impurity profiles : HPLC purity >95% (e.g., C18 column, acetonitrile/water gradient) ensures reproducibility .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and validate via STR profiling .

Q. How can computational methods optimize the design of derivatives targeting specific enzymes?

  • Methodological Answer :
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, DNA topoisomerase II). Key residues (e.g., EGFR’s Leu788, Met793) form hydrophobic contacts with the benzimidazole core .
  • QSAR models : MLR or CoMFA correlate logP, polar surface area, and IC50_{50}. For example, a QSAR model for antiprotozoal activity showed R2^2 = 0.89 with electronic parameters (HOMO/LUMO) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for studying its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification of parent compound depletion .
  • CYP inhibition : Fluorescent-based assays (e.g., CYP3A4 inhibition >50% at 10 μM suggests drug-drug interaction risks) .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (% unbound) .

Q. How to analyze DNA-binding mechanisms using spectroscopic techniques?

  • Methodological Answer :
  • UV-Vis titration : Hypochromic shifts (~260 nm) and Scatchard plots determine binding constants (Kb_b ~104^4–105^5 M1^{-1}) .
  • Circular dichroism (CD) : Changes in B-DNA’s positive band (275 nm) indicate intercalation or minor groove binding .
  • Fluorescence quenching : Stern-Volmer plots quantify quenching constants (Ksv_{sv}) using ethidium bromide as a probe .

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